molecular formula C6H3F2I B082484 2,6-Difluoroiodobenzene CAS No. 13697-89-7

2,6-Difluoroiodobenzene

Cat. No.: B082484
CAS No.: 13697-89-7
M. Wt: 239.99 g/mol
InChI Key: VQMXWPLTZBKNEH-UHFFFAOYSA-N
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Description

2,6-Difluoroiodobenzene is an organic compound with the chemical formula C6H3F2I. It is a colorless liquid known for its unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is characterized by the presence of both fluorine and iodine atoms on a benzene ring, which imparts distinct reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoroiodobenzene can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a nitro compound, such as silver nitrate, in an appropriate solvent. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,6-Difluoroiodobenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,6-difluoroiodobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electron-withdrawing nature of the fluorine atoms and the relatively large size of the iodine atom, which can stabilize transition states and intermediates in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoroiodobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. The 2 and 6 positions allow for distinct electronic and steric effects, making it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .

Biological Activity

2,6-Difluoroiodobenzene (DFIB), with the chemical formula C6H3F2I, is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring. This unique substitution pattern influences its reactivity and biological interactions. The compound is a colorless liquid with a molar mass of approximately 239.99 g/mol, a boiling point of 186°C, and a melting point between 24-26°C .

Interaction with Biomolecules

Research indicates that DFIB interacts with various biomolecules, potentially influencing biochemical pathways. The presence of iodine and fluorine can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This characteristic is particularly beneficial in drug development, where improved pharmacokinetic properties are desired.

Photodissociation Studies

Studies utilizing time-resolved Coulomb explosion imaging have shown that DFIB undergoes neutral dissociation when exposed to intense ultraviolet (UV) light. This process involves the cleavage of the carbon-iodine bond, leading to the formation of reactive fragments that can interact with cellular components . The ability to study these dynamics provides insights into how DFIB may affect cellular processes at a molecular level.

Drug Development Potential

DFIB is being explored as a building block in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research is ongoing to evaluate DFIB's role in developing drugs targeting diseases such as cancer and neurodegenerative disorders .

Study on Coulomb Explosion Imaging

A significant study investigated the Coulomb explosion dynamics of DFIB under UV laser excitation. The results indicated that the molecular environment surrounding the iodine atom significantly influences ionization behavior during photodissociation. This research highlights the potential for using DFIB in advanced imaging techniques to study molecular dynamics in real-time .

Pharmacokinetic Studies

Pharmacokinetic investigations have focused on how DFIB's structure affects its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms has been shown to alter these properties favorably compared to non-fluorinated analogs. These findings suggest that DFIB could be optimized for better therapeutic outcomes in drug design .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBoiling PointMelting PointAntimicrobial Activity
This compoundC6H3F2I186°C24-26°CUnder investigation
2,4-DifluoroiodobenzeneC6H3F2ISimilarSimilarLimited studies
2-IodobenzeneC6H4I188°C-7°CKnown antimicrobial

The table above compares DFIB with other related compounds, highlighting its unique properties and the need for further exploration into its biological activities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,6-difluoroiodobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via halogen-exchange reactions, such as iodination of 2,6-difluorobromobenzene using NaI in the presence of a copper catalyst. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically affect yield. For instance, elevated temperatures (80–100°C) in polar aprotic solvents like DMF enhance reactivity but may increase side-product formation. Purification via fractional distillation or column chromatography is essential to achieve >95% purity .

Q. What key physical and spectroscopic properties of this compound are relevant for experimental design?

  • Methodological Answer : Critical properties include its boiling point (~177–178°C), density (1.990 g/cm³), and UV absorption maxima (e.g., 254 nm for monitoring reactions via HPLC). NMR (¹H, ¹⁹F) and X-ray crystallography confirm regiochemistry and molecular geometry. Fluorine substituents induce strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact due to potential irritancy (H315/H319 hazard codes). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via halogenated waste streams. Stability under ambient conditions is high, but storage away from light and oxidizers is advised .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer : It serves as a precursor for Suzuki-Miyaura and Ullmann couplings, enabling aryl-iodine bond functionalization. For example, coupling with boronic acids under Pd catalysis yields biaryl fluorinated compounds. The fluorine substituents enhance thermal stability and electronic tunability in pharmaceuticals and materials .

Advanced Research Questions

Q. How can isomer-dependent fragmentation dynamics distinguish this compound from its structural isomers?

  • Methodological Answer : Inner-shell iodine 4d photoionization with soft X-rays induces Coulomb explosion, producing fragment ions (I⁺, F⁺, C₆H₃⁺). Momentum correlation maps from coincident ion momentum imaging reveal distinct patterns: 2,6-DFIB exhibits symmetric fluorine recoil angles, while 3,5-DFIB shows asymmetric distributions. Classical trajectory simulations align with experimental kinetic energy releases (KERs) to confirm isomer identity .

Q. What laser-based techniques enhance molecular alignment for studying this compound’s photodissociation dynamics?

  • Methodological Answer : Adiabatic alignment using elliptically polarized ns laser pulses fixes the molecular axis in space. A subsequent fs pump-probe setup (e.g., 266 nm UV + 11 nm XUV) enables time-resolved Coulomb explosion imaging. State-selected molecules in rotational ground states improve alignment precision, critical for resolving angular-dependent photoelectron distributions .

Q. How do time-resolved Coulomb explosion experiments elucidate UV-induced bond cleavage mechanisms?

  • Methodological Answer : UV-pump (266 nm) initiates C–I bond cleavage, while XUV-probe pulses ionize fragments. Kinetic energy release (KER) spectra and ion momentum vectors reveal sequential vs. concerted dissociation pathways. For 2,6-DFIB, delayed XUV pulses (~100 fs) capture I⁺ and C₆H₃F₂⁺ fragments, showing a two-step mechanism with intermediate rotational alignment .

Q. What role does molecular orientation play in photoionization angular distribution (PAD) measurements?

  • Methodological Answer : Static electric fields (500–600 V/cm) orient 2,6-DFIB with the iodine atom pointing toward the detector. PADs measured via velocity-map imaging show anisotropic electron emission, correlated with the molecular axis. Alignment-dependent PADs validate quantum mechanical models of ionization propensity in oriented molecules .

Q. How do computational models simulate fragmentation pathways in this compound?

  • Methodological Answer : Classical Coulomb explosion simulations incorporate initial geometry, charge redistribution, and fragment repulsion. For 2,6-DFIB, sequential fragmentation (I⁺ loss followed by F⁺ ejection) matches experimental KERs (~5–15 eV) and recoil angles. Ab initio calculations (DFT) predict charge localization on iodine, guiding interpretation of multi-ion coincidence data .

Properties

IUPAC Name

1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXWPLTZBKNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382254
Record name 2,6-Difluoroiodobenzene
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Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13697-89-7
Record name 1,3-Difluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13697-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Difluoro-2-iodobenzene
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Synthesis routes and methods

Procedure details

(Roe, A. M.; Burton, R. A.; Willey, G. L.; Baines, M. W.; Rasmussen, A. C. J. Med. Chem. 1968, 11, 814-819. Tamborski, C.; Soloski, E. J. Org. Chem. 1966, 31, 746-749. Grunewald, G. L.; Arrington, H. S.; Bartlett, W. J.; Reitz, T. J.; Sall, D. J. J. Med. Chem. 1986, 29, 1972-1982.) 1,3-Difluorobenzene (57.05 g, 0.5 M) in THF (75 mL) was added to a −78° C. stirred solution of n-butyllithium (n-BuLi) (200 mL, 2.5 M/hexanes, 0.5 M) and THF (500 mL) under N2. By controlling the addition rate the internal temperature was maintained below −70° C. The total addition time was ˜½ hour. The resulting slurry was stirred an additional ½ hour, then the dispersion was treated with a solution of iodine (126.9 g, 0.5 M) in THF (300 mL) at a rate that maintained an internal temperature below −70° C. After complete addition the mixture was allowed to warm to room temperature, and was treated with H2O (100 mL) and 10% aqueous Na2S2O3 solution (100 mL) and stirred. The layers were separated and the aqueous layer extracted with hexanes (2×250 mL). The combined organic layer was washed with 10% aqueous Na2S2O3 solution (100 mL), H2O (100 mL), saturated aqueous NaCl solution (100 mL), dried (Na2SO4) filtered and concentrated to give a yellow oil (106.5 g). Distillation at ˜1-5 mm at −80° C. provided a light yellow oil (89.5 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.30 (m, 1H), 6.87 (m, 2H). GCMS m/e 240 (M+).
Quantity
57.05 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
126.9 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Difluoroiodobenzene
2,6-Difluoroiodobenzene
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2,6-Difluoroiodobenzene

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